1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine
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Overview
Description
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with dichloro groups and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The dichloro substitution is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride .
The azetidine ring is then introduced through a cyclization reaction, which can be achieved using various methods, including the reaction of an appropriate amine with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: A structurally similar compound with two chlorine atoms substituted on the biphenyl core.
3,4-Dichloroacetophenone: Another compound with dichloro substitution but with an acetophenone group instead of an azetidine ring.
Uniqueness
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine is unique due to the presence of the azetidine ring and the ethanesulfonyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]-(3-ethylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-2-25(23,24)15-10-21(11-15)18(22)13-5-3-12(4-6-13)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSELAYWRWGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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